
3-isocyanato-1H-indole
Vue d'ensemble
Description
3-Isocyanato-1H-indole, with the CAS Number 57778-78-6, has a molecular weight of 158.16 . It is also known by its IUPAC name, 3-isocyanato-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-isocyanato-1H-indole can be represented by the SMILES stringO=C=NC1=CNC2=CC=CC=C21 . The InChI code for this compound is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H . Physical And Chemical Properties Analysis
The melting point of 3-isocyanato-1H-indole is reported to be 52-53 °C . The predicted boiling point is 310.9±15.0 °C, and the predicted density is 1.24±0.1 g/cm3 .Applications De Recherche Scientifique
Corrosion Inhibition
3-Amino alkylated indoles, closely related to 3-isocyanato-1H-indole, have been studied for their role in inhibiting corrosion of mild steel in acidic environments. Research shows these compounds, especially those with cyclic amino groups, demonstrate high efficiency in preventing corrosion, with their effectiveness increasing with the size of the amino group's ring. This property is attributed to their ability to form an adsorbed film on the steel surface, as confirmed by various experimental and theoretical methods (Verma et al., 2016).
Organic Synthesis
Indoles, including 3-isocyanato-1H-indole, are versatile in organic synthesis. They are used to synthesize a wide variety of heterocyclic compounds such as indoles and quinolines, and serve as raw materials for drug synthesis. Their utility stems from their ability to undergo various chemical transformations, making them valuable in pharmaceutical chemistry (Garden & Pinto, 2001).
Photocatalytic Applications
A visible-light-promoted method for the C-3 thiocyanation of indoles, including variants of 3-isocyanato-1H-indole, has been developed. This process is characterized by its mildness, high yield, and environmental friendliness. It uses Rose Bengal as the photocatalyst and air as the terminal oxidant, demonstrating the potential of 3-isocyanato-1H-indole in photocatalytic applications (Fan et al., 2014).
Anticancer Research
3-Thiocyanato-1H-indoles, a class including 3-isocyanato-1H-indole, have shown promise in anticancer research. Some derivatives of this class have demonstrated significant antiproliferative activity against various human cancer cell lines, suggesting their potential as scaffolds for developing potent anticancer agents (Fortes et al., 2016).
Catalyst in Organic Reactions
3-Isocyanato-1H-indole and its derivatives have been used as catalysts in the synthesis of various organic compounds. For instance, they have been employed in the synthesis of N-(alkoxycarbonyl)indoles, showcasing their role as versatile catalysts in organic chemistry (Kamijo & Yamamoto, 2003).
Safety And Hazards
3-Isocyanato-1H-indole is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn . Contaminated work clothing should not be allowed out of the workplace .
Propriétés
IUPAC Name |
3-isocyanato-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVAFASDJTQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482099 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isocyanato-1H-indole | |
CAS RN |
57778-78-6 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



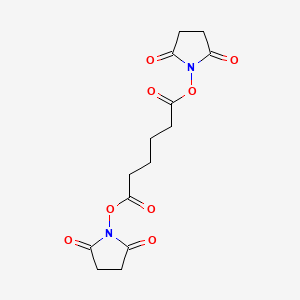
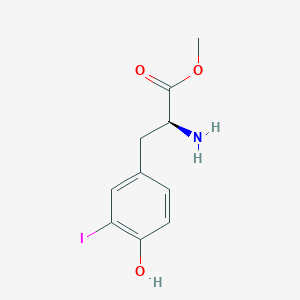

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
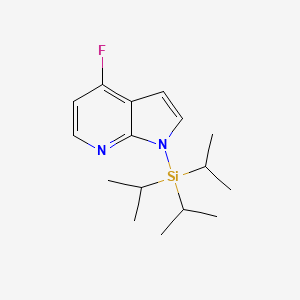
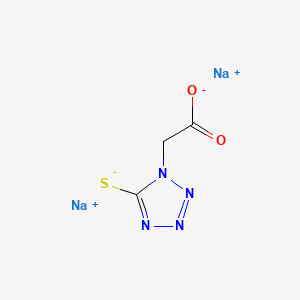
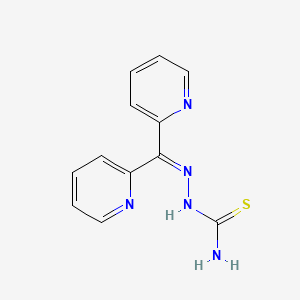
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

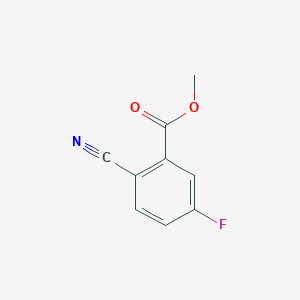


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)
